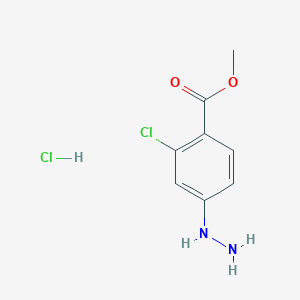
Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride
Overview
Description
Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride is a useful research compound. Its molecular formula is C8H10Cl2N2O2 and its molecular weight is 237.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C8H9ClN2O2
- Molecular Weight : Approximately 202.64 g/mol
- Functional Groups : Contains a hydrazinyl group and a benzoate moiety, which contribute to its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that hydrazine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various microbial strains, including:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
The minimum inhibitory concentration (MIC) values for these compounds often compare favorably against standard antibiotics, suggesting their potential as alternative antimicrobial agents .
| Microbial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 50 | Ampicillin |
| Escherichia coli | 75 | Clotrimazole |
| Candida albicans | 60 | Fluconazole |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce cytotoxic effects on various cancer cell lines, including liver and breast carcinoma cells. The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.
A study reported an IC50 value of approximately 3.57 µM against HepG2 liver cancer cells, indicating potent anticancer activity . The therapeutic index (TI) suggests a favorable safety profile compared to traditional chemotherapeutics like Adriamycin (IC50 = 4.50 µM).
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| HepG2 (Liver) | 3.57 | Adriamycin |
| MCF-7 (Breast) | 5.20 | Doxorubicin |
Antioxidant Properties
In addition to its antimicrobial and anticancer activities, this compound exhibits antioxidant properties. This is significant because oxidative stress is linked to various diseases, including cancer.
Studies have utilized assays such as DPPH and ABTS to evaluate radical scavenging activity. The compound demonstrated comparable efficacy to vitamin C in these assays, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .
Case Studies
- Anticancer Efficacy in Animal Models :
- Synergistic Effects with Other Agents :
Properties
IUPAC Name |
methyl 2-chloro-4-hydrazinylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)6-3-2-5(11-10)4-7(6)9;/h2-4,11H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOSNVHYARJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















